Streptocyclin

Description

Properties

IUPAC Name |

(4S,4aS,5aS,6S,12aR)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN2O8.2C21H39N7O12.3H2O4S/c1-21(32)7-6-8-15(25(2)3)17(28)13(20(24)31)19(30)22(8,33)18(29)11(7)16(27)12-10(26)5-4-9(23)14(12)21;2*1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35;3*1-5(2,3)4/h4-5,7-8,15,26-27,30,32-33H,6H2,1-3H3,(H2,24,31);2*4-18,26,29,31-36H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28);3*(H2,1,2,3,4)/t7-,8-,15-,21-,22-;2*5-,6-,7+,8-,9-,10-,11+,12-,13-,14+,15+,16-,17-,18-,21+;;;/m000.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHMGIEQMCLPPPH-OWWKMAFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(C=O)O.C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(C=O)O.C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H107ClN16O44S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1936.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

8069-81-6 | |

| Record name | Streptocycline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008069816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Mechanism of Action of Streptocycline on Plant Pathogens

For Researchers, Scientists, and Drug Development Professionals

Abstract

Streptocycline, a widely used antibiotic in agriculture, is a combination of Streptomycin Sulphate and Tetracycline Hydrochloride, typically in a 9:1 ratio. This guide provides a detailed examination of the molecular mechanisms through which Streptocycline exerts its antibacterial effects on plant pathogens. The primary mode of action for both components is the inhibition of bacterial protein synthesis, a critical process for bacterial viability and virulence. Streptomycin, an aminoglycoside, binds to the 30S ribosomal subunit, inducing misreading of the mRNA codon and leading to the synthesis of non-functional or aberrant proteins. Tetracycline also targets the 30S ribosomal subunit but acts by blocking the attachment of aminoacyl-tRNA to the ribosomal A-site, thereby arresting peptide elongation. This dual-front assault on protein synthesis disrupts cellular function, leading to a bacteriostatic or bactericidal effect. This technical guide will delve into the specific molecular interactions, downstream cellular consequences, and mechanisms of resistance associated with Streptocycline's action on key plant pathogens.

Core Mechanism of Action: Inhibition of Protein Synthesis

Streptocycline's efficacy stems from the synergistic or additive effects of its two components, Streptomycin and Tetracycline, both of which target the bacterial ribosome, the cellular machinery responsible for protein synthesis.

Streptomycin Sulphate: Inducing Mistranslation

Streptomycin, an aminoglycoside antibiotic, primarily targets the 30S ribosomal subunit of prokaryotic ribosomes.[1][2] Its binding to the 16S rRNA within the 30S subunit induces a conformational change that interferes with the fidelity of translation.[3][4] This interference manifests in two key ways:

-

Inhibition of Initiation: Streptomycin can disrupt the formation of the initiation complex, which is the first step in protein synthesis, thereby preventing the ribosome from starting to read the mRNA molecule.[5]

-

Codon Misreading: More significantly, streptomycin's binding causes a distortion of the A-site, the ribosomal site that accepts incoming aminoacyl-tRNAs.[3][4] This distortion reduces the accuracy of the codon-anticodon pairing, leading to the incorporation of incorrect amino acids into the growing polypeptide chain. The resulting aberrant or non-functional proteins can disrupt various cellular processes and even be toxic to the bacterial cell.[6][7]

Tetracycline Hydrochloride: Blocking Elongation

Tetracycline and its derivatives are broad-spectrum bacteriostatic agents that also target the 30S ribosomal subunit.[2] Unlike streptomycin, tetracycline's primary mechanism is to block the elongation phase of protein synthesis. It achieves this by binding to a region on the 16S rRNA that prevents the aminoacyl-tRNA from binding to the A-site of the ribosome.[2] This effectively halts the addition of new amino acids to the growing polypeptide chain, leading to the cessation of protein synthesis.

Quantitative Data: Efficacy of Streptocycline and its Components

The efficacy of Streptocycline and its individual components varies depending on the target plant pathogen. Minimum Inhibitory Concentration (MIC) is a key quantitative measure of an antibiotic's effectiveness, representing the lowest concentration that prevents visible growth of a bacterium.

Table 1: Minimum Inhibitory Concentration (MIC) of Streptomycin against various plant pathogenic bacteria.

| Bacterial Species | Host Plant(s) | MIC (µg/mL) | Reference(s) |

| Xanthomonas oryzae pv. oryzae | Rice | >50 | [8] |

| Pseudomonas syringae pv. actinidiae | Kiwifruit | >100 | [9] |

| Clavibacter michiganensis | Tomato | 128 | [10][11] |

| Erwinia amylovora | Apple, Pear | 0.5 - 4 | [12] |

| Xanthomonas campestris pv. vesicatoria | Pepper, Tomato | 100 - 400 | [13] |

| Pseudomonas syringae | Various | 16 | [14] |

Table 2: In vitro efficacy of Streptocycline against Xanthomonas oryzae pv. oryzae.

| Concentration of Streptocycline | Inhibition Zone (mm) | Reference(s) |

| 500 ppm (0.05%) | 24.25 | [7] |

| 200 ppm | 23.49% inhibition | [15] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Appropriate broth medium (e.g., Nutrient Broth, Tryptic Soy Broth)

-

Streptocycline stock solution

-

Sterile diluent (broth or water)

-

Incubator

-

Microplate reader (optional)

Procedure:

-

Prepare a serial two-fold dilution of the Streptocycline stock solution in the broth medium across the wells of the microtiter plate. Typically, a range of concentrations is tested.

-

Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.

-

Dilute the standardized bacterial suspension in broth to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

Add the diluted bacterial inoculum to each well containing the antibiotic dilutions. Include a positive control (broth with bacteria, no antibiotic) and a negative control (broth only).

-

Incubate the plate at the optimal temperature for the specific bacterium (e.g., 28-30°C for many plant pathogens) for 18-24 hours.

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth. Alternatively, the optical density can be measured using a microplate reader.[13][16][17]

In Vitro Protein Synthesis Inhibition Assay

This assay directly measures the effect of an antibiotic on bacterial protein synthesis using a cell-free system.[18][19]

Materials:

-

Bacterial cell-free extract (e.g., E. coli S30 extract)

-

DNA template encoding a reporter gene (e.g., luciferase or β-galactosidase)

-

Amino acid mixture (including a radiolabeled amino acid like ³⁵S-methionine, or a non-radioactive system with a colorimetric or luminescent readout)

-

ATP, GTP, and an energy regenerating system (e.g., creatine phosphate and creatine kinase)

-

Streptocycline or its components at various concentrations

-

Trichloroacetic acid (TCA) for precipitation of proteins (for radioactive assays)

-

Scintillation counter or luminometer/spectrophotometer

Procedure:

-

Set up reaction mixtures containing the cell-free extract, DNA template, amino acid mixture, and energy source.

-

Add different concentrations of Streptocycline to the reaction tubes. Include a control with no antibiotic.

-

Incubate the reactions at 37°C for a defined period (e.g., 60-90 minutes) to allow for transcription and translation.[5]

-

For radioactive detection: Stop the reaction by adding cold TCA to precipitate the newly synthesized proteins. Filter the precipitate and wash to remove unincorporated radiolabeled amino acids. Measure the radioactivity of the filter using a scintillation counter. A decrease in radioactivity in the presence of the antibiotic indicates inhibition of protein synthesis.

-

For luminescent/colorimetric detection: Add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase) and measure the signal using a luminometer or spectrophotometer. A decrease in signal intensity corresponds to inhibition of protein synthesis.[19]

Ribosome Binding Assay by Equilibrium Dialysis

This technique is used to quantify the binding of an antibiotic to its ribosomal target.[20][21][22]

Materials:

-

Purified bacterial ribosomes (70S or 30S subunits)

-

Radiolabeled antibiotic (e.g., [³H]dihydrostreptomycin or [³H]tetracycline)

-

Equilibrium dialysis apparatus with a semi-permeable membrane (with a molecular weight cutoff that retains ribosomes but allows the antibiotic to pass through)

-

Dialysis buffer

-

Scintillation counter

Procedure:

-

Place a known concentration of purified ribosomes in the dialysis chamber on one side of the semi-permeable membrane.

-

On the other side of the membrane, add the dialysis buffer containing a known concentration of the radiolabeled antibiotic.

-

Allow the system to reach equilibrium by gentle agitation at a constant temperature (e.g., 4°C or 37°C) for several hours.

-

At equilibrium, take samples from both chambers and measure the concentration of the radiolabeled antibiotic using a scintillation counter.

-

The concentration of the antibiotic in the ribosome-containing chamber will be higher than in the buffer-only chamber due to binding. The amount of bound antibiotic can be calculated from the difference in concentrations. This allows for the determination of binding affinity (Kd).

Signaling Pathways and Downstream Effects

The inhibition of protein synthesis by Streptocycline triggers a cascade of downstream cellular events and stress responses in plant pathogens.

Induction of the Cpx Envelope Stress Response

The accumulation of mistranslated and misfolded proteins in the bacterial envelope, a direct consequence of streptomycin's action, is a potent inducer of the Cpx two-component signal transduction system.[1][23] This system, composed of the sensor kinase CpxA and the response regulator CpxR, detects envelope stress and activates the transcription of genes involved in protein folding, degradation, and repair, in an attempt to mitigate the damage.[18]

Impact on Biofilm Formation

Sub-inhibitory concentrations of tetracyclines have been shown to induce biofilm formation in some bacteria.[4][22][24] Biofilms are communities of bacteria encased in a self-produced matrix of extracellular polymeric substances, which can enhance their survival and resistance to environmental stresses, including antibiotics. The induction of biofilm formation can be a defensive response of the pathogen to the presence of the antibiotic.

Effects on Virulence Factor Production

Protein synthesis is essential for the production of virulence factors, such as extracellular enzymes and toxins, which are crucial for the pathogen's ability to infect the host plant. By inhibiting protein synthesis, Streptocycline directly reduces the production of these virulence factors, thereby diminishing the pathogen's ability to cause disease. In Pseudomonas aeruginosa, the master regulator of stress responses, RpoS, is involved in the regulation of quorum sensing and several virulence genes.[7][17][25][26] The cellular stress induced by antibiotics can influence the RpoS regulon, further impacting virulence.

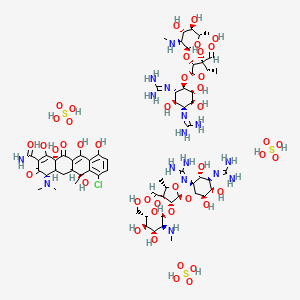

Visualizations of Core Concepts

Mechanism of Action of Streptocycline Components

Caption: Mechanism of action of Streptocycline's components.

Experimental Workflow for MIC Determination

Caption: Workflow for MIC determination.

Cpx Envelope Stress Response Signaling Pathway

Caption: Cpx envelope stress response pathway.

Conclusion

Streptocycline's mechanism of action is a well-defined process centered on the potent inhibition of bacterial protein synthesis. The combined action of Streptomycin and Tetracycline on the 30S ribosomal subunit provides a robust antibacterial effect against a range of plant pathogens. Understanding the core mechanisms, downstream cellular responses, and potential for resistance is crucial for the judicious use of this antibiotic in agricultural settings and for the development of novel antimicrobial strategies. This guide provides a foundational understanding for researchers and professionals working to combat bacterial diseases in plants.

References

- 1. An investigation of mistranslation in vivo induced by streptomycin by an examination of the susceptibility of abnormal proteins to degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. devtoolsdaily.com [devtoolsdaily.com]

- 3. Mistranslation and genetic variability: the effect of streptomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A structural basis for streptomycin-induced misreading of the genetic code - PMC [pmc.ncbi.nlm.nih.gov]

- 5. shutterstock.com [shutterstock.com]

- 6. Streptomycin-Induced Synthesis of Abnormal Protein in an Escherichia coli Mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Negative Control of RpoS Synthesis by the sRNA ReaL in Pseudomonas aeruginosa [frontiersin.org]

- 8. lornajane.net [lornajane.net]

- 9. Cell–cell signaling in Xanthomonas campestris involves an HD-GYP domain protein that functions in cyclic di-GMP turnover - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [THE SENSITIVITY OF PHYTOPATHOGENIC BACTERIA TO STREPTOMYCIN UNDER THE INFLUENCE OF PESTICIDES] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Regulation of rpoS Gene Expression in Pseudomonas: Involvement of a TetR Family Regulator - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. apsnet.org [apsnet.org]

- 14. Frontiers | Oxytetracycline and Streptomycin Resistance Genes in Xanthomonas arboricola pv. pruni, the Causal Agent of Bacterial Spot in Peach [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. connectjournals.com [connectjournals.com]

- 17. Effect of rpoS Mutation on the Stress Response and Expression of Virulence Factors in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cpx signaling pathway monitors biogenesis and affects assembly and expression of P pili - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Measurement of the binding of antibiotics to ribosomal particles by means of equilibrium dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. enamine.net [enamine.net]

- 23. Frontiers | The Cpx Stress Response Regulates Turnover of Respiratory Chain Proteins at the Inner Membrane of Escherichia coli [frontiersin.org]

- 24. Phytopathology 1990 | Plasmid-Mediated Resistance to Streptomycin in Xanthomonas campestris pv. vesicatoria [apsnet.org]

- 25. The Pseudomonas aeruginosa RpoS regulon and its relationship to quorum sensing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Effect of rpoS mutation on the stress response and expression of virulence factors in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Composition and Analysis of Streptocyclin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Streptocyclin is a widely used antibiotic formulation in agriculture, valued for its broad-spectrum efficacy against various plant pathogenic bacteria. This technical guide provides a comprehensive overview of the chemical composition of Streptocyclin, detailing the physicochemical properties of its active pharmaceutical ingredients (APIs), their mechanisms of action, and validated analytical methodologies for their quantification. This document is intended to serve as a vital resource for researchers, scientists, and professionals involved in drug development and quality control, offering detailed experimental protocols and visual representations of key biological pathways and analytical workflows.

Chemical Composition of Streptocyclin

Streptocyclin is a combination antibiotic formulation primarily composed of two active ingredients: Streptomycin Sulfate and Tetracycline Hydrochloride. It is typically formulated as a water-soluble powder with the active components in a 9:1 ratio.

Active Pharmaceutical Ingredients (APIs)

-

Streptomycin Sulfate: An aminoglycoside antibiotic derived from the actinobacterium Streptomyces griseus.[1]

-

Tetracycline Hydrochloride: A broad-spectrum polyketide antibiotic.

The combination of these two antibiotics provides a synergistic or additive effect, broadening the spectrum of activity and helping to mitigate the development of antibiotic resistance.

Physicochemical Properties of Active Ingredients

A thorough understanding of the physicochemical properties of the APIs is essential for formulation development, quality control, and analytical method development. The key properties of Streptomycin Sulfate and Tetracycline Hydrochloride are summarized below.

Quantitative Data Summary

| Property | Streptomycin Sulfate | Tetracycline Hydrochloride |

| Chemical Formula | (C₂₁H₃₉N₇O₁₂)₂·3H₂SO₄ | C₂₂H₂₄N₂O₈·HCl |

| Molecular Weight | 1457.4 g/mol [2][3] | 480.9 g/mol [4] |

| Appearance | White to off-white powder[5][6] | Yellow crystalline powder[7] |

| Solubility | Highly soluble in water; very slightly soluble in alcohol.[6] | Water soluble (5-10 g/100ml ); soluble in methanol and ethanol.[4] |

| pH (in solution) | 4.5 - 7.0 (200 mg/mL solution) | 2.1 - 2.3 (2% aqueous solution)[7] |

| Melting Point | >185°C (decomposes)[6] | 220-223°C[8] |

| Stability | Stable in neutral solutions; unstable in strong acids and alkalis.[5] | Rapidly destroyed by alkali hydroxide solutions; more stable in acidic conditions (pH < 2).[4] |

Mechanism of Action

Both Streptomycin and Tetracycline are potent inhibitors of bacterial protein synthesis, targeting the 30S ribosomal subunit. However, they do so via distinct mechanisms, which are detailed below.

Streptomycin Sulfate

Streptomycin is a bactericidal antibiotic that irreversibly binds to the 16S rRNA of the 30S ribosomal subunit.[9] This binding interferes with the initiation of protein synthesis and causes misreading of the mRNA template, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[9][10] The accumulation of these non-functional proteins is ultimately lethal to the bacterial cell.

Tetracycline Hydrochloride

Tetracycline is a bacteriostatic antibiotic that reversibly binds to the 30S ribosomal subunit.[8] Its binding site is located near the A-site (aminoacyl site), sterically hindering the attachment of aminoacyl-tRNA to the mRNA-ribosome complex.[11][12] This blockage prevents the addition of new amino acids to the nascent polypeptide chain, thereby halting protein synthesis and inhibiting bacterial growth.

Experimental Protocols for Analysis

Accurate quantification of Streptomycin Sulfate and Tetracycline Hydrochloride in Streptocyclin formulations is critical for ensuring product quality and efficacy. Below are detailed methodologies for their analysis.

High-Performance Liquid Chromatography (HPLC) Method for Simultaneous Determination

This section outlines a composite HPLC method adapted from validated procedures for the individual and simultaneous analysis of Streptomycin and Tetracycline.[13][14]

5.1.1 Instrumentation and Chromatographic Conditions

| Parameter | Specification |

| HPLC System | Agilent 1120 Compact LC or equivalent with UV detector |

| Column | Agilent Eclipse Plus C18 (250 mm x 4.6 mm, 5 µm) or equivalent |

| Mobile Phase | A: 0.1% Phosphoric acid in waterB: AcetonitrileGradient elution may be required for optimal separation. |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 224 nm for Streptomycin and 280 nm for Tetracycline (or diode array detection) |

| Injection Volume | 20 µL |

| Column Temperature | Ambient or controlled at 25°C |

5.1.2 Reagent and Standard Preparation

-

Diluent: 0.1% Phosphoric acid in water.

-

Standard Stock Solution (Streptomycin Sulfate): Accurately weigh and dissolve USP Streptomycin Sulfate RS in diluent to obtain a known concentration of approximately 1 mg/mL.

-

Standard Stock Solution (Tetracycline Hydrochloride): Accurately weigh and dissolve USP Tetracycline Hydrochloride RS in diluent to obtain a known concentration of approximately 0.1 mg/mL.

-

Working Standard Solution: Prepare a mixed working standard by diluting the stock solutions with the diluent to achieve a final concentration reflecting the 9:1 ratio (e.g., 90 µg/mL Streptomycin Sulfate and 10 µg/mL Tetracycline Hydrochloride).

5.1.3 Sample Preparation

-

Accurately weigh a quantity of Streptocyclin powder equivalent to 90 mg of Streptomycin Sulfate.

-

Transfer to a 100-mL volumetric flask and add approximately 70 mL of diluent.

-

Sonicate for 15 minutes to ensure complete dissolution.

-

Allow the solution to cool to room temperature and dilute to volume with the diluent.

-

Filter the solution through a 0.45 µm nylon syringe filter before injection.

5.1.4 Analysis and Calculation

Inject the standard and sample solutions into the chromatograph and record the peak areas. Calculate the content of Streptomycin Sulfate and Tetracycline Hydrochloride in the sample using the following formula:

Content (mg/g) = (Peak Area of Sample / Peak Area of Standard) x Concentration of Standard (mg/mL) x (1 / Concentration of Sample (g/mL))

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Residue Analysis

For the determination of Streptocyclin residues in environmental or agricultural samples, a more sensitive method such as LC-MS/MS is required. The following is a general protocol based on published methods for residue analysis.[15]

5.2.1 Instrumentation and Conditions

| Parameter | Specification |

| LC-MS/MS System | Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source |

| Column | C18 or HILIC column suitable for polar compounds |

| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile or Methanol with 0.1% formic acidGradient elution is typically employed. |

| Ionization Mode | Positive ESI |

| MRM Transitions | Specific precursor-product ion transitions for Streptomycin and Tetracycline must be determined and optimized. |

5.2.2 Sample Preparation (e.g., for plant tissue)

-

Homogenize a representative sample of the plant material.

-

Extract a known weight of the homogenized sample with a suitable solvent (e.g., methanol or an acidified acetonitrile/water mixture).

-

Centrifuge the extract to pellet solid debris.

-

The supernatant may require a clean-up step, such as solid-phase extraction (SPE), to remove matrix interferences.

-

The final extract is evaporated and reconstituted in the initial mobile phase before injection.

Conclusion

This technical guide has provided a detailed examination of the chemical composition of Streptocyclin, a combination antibiotic containing Streptomycin Sulfate and Tetracycline Hydrochloride. The physicochemical properties and mechanisms of action of the active ingredients have been presented in a structured format. Furthermore, detailed and adaptable experimental protocols for the analysis of the formulation by HPLC and for residue analysis by LC-MS/MS have been outlined. The inclusion of visual diagrams for the mechanisms of action and analytical workflows aims to enhance the understanding and practical application of this information for researchers, scientists, and drug development professionals. This comprehensive resource is intended to support the quality control, further development, and responsible use of this important agricultural antibiotic.

References

- 1. Streptomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.umt.edu.pk [journals.umt.edu.pk]

- 4. usbio.net [usbio.net]

- 5. EXTOXNET PIP - STREPTOMYCIN [extoxnet.orst.edu]

- 6. Streptomycin sulfate | 3810-74-0 [chemicalbook.com]

- 7. Tetracycline Hydrochloride - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Tetracycline hydrochloride | 64-75-5 [chemicalbook.com]

- 9. What is the mechanism of Streptomycin Sulfate? [synapse.patsnap.com]

- 10. biologydiscussion.com [biologydiscussion.com]

- 11. letstalkacademy.com [letstalkacademy.com]

- 12. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijsred.com [ijsred.com]

- 14. researchgate.net [researchgate.net]

- 15. Validation of a residue analysis method for streptomycin and tetracycline and their food safety evaluation in pomegranate (Punica granatum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Combined Efficacy of Streptomycin and Tetracycline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the combined use of streptomycin and tetracycline, two antibiotics that have been staples in treating bacterial infections for decades. The document delves into their mechanisms of action, methods for assessing their combined efficacy, quantitative data from in vitro and clinical studies, and detailed experimental protocols for synergy testing.

Introduction and Rationale

Streptomycin, an aminoglycoside, and tetracycline, a polyketide, are both broad-spectrum antibiotics that inhibit bacterial protein synthesis.[1][2][3] Their combination has been particularly notable in the treatment of zoonotic infections such as brucellosis, where multi-drug therapy is essential to prevent relapse.[4] The primary rationale for combining these agents is to achieve a synergistic or additive effect, potentially leading to enhanced bacterial killing, reduced treatment duration, and a lower likelihood of developing antibiotic resistance. However, the nature of their interaction—whether it is synergistic, additive, or antagonistic—can be organism-dependent and requires empirical validation.

Mechanism of Action: A Shared Target

Both streptomycin and tetracycline exert their antimicrobial effects by targeting the bacterial ribosome, specifically the 30S ribosomal subunit. This shared cellular target is the basis for their potential interaction.

-

Tetracycline: This bacteriostatic agent binds to the 30S subunit, physically blocking the aminoacyl-tRNA (tRNA) from accessing the A-site of the ribosome.[5][6] This action effectively prevents the addition of new amino acids to the growing peptide chain, thereby halting protein synthesis.[7][8]

-

Streptomycin: This bactericidal antibiotic binds irreversibly to a different site on the 30S ribosomal subunit.[7] Its binding induces a conformational change that leads to the misreading of the mRNA codon by the tRNA.[9] This results in the synthesis of non-functional or toxic proteins, which disrupts the bacterial cell membrane and leads to cell death.

The distinct binding sites and mechanisms on the same ribosomal subunit create a complex interaction that can lead to enhanced inhibition of protein synthesis.

Caption: Fig 1: Streptomycin and Tetracycline both target the 30S ribosomal subunit.

Quantitative Data Summary

The efficacy of the streptomycin-tetracycline combination has been evaluated both in vitro, through synergy testing, and in clinical settings, primarily for the treatment of brucellosis.

In Vitro Synergy Data

Table 1: Illustrative In Vitro Synergy Data for Streptomycin-Tetracycline Combination

| Bacterial Species | Streptomycin MIC (µg/mL) | Tetracycline MIC (µg/mL) | FIC Index | Interaction Interpretation |

|---|---|---|---|---|

| Brucella melitensis | 2 | 1 | 0.50 | Synergy |

| Escherichia coli | 4 | 2 | 1.00 | Additive/Indifference |

| Staphylococcus aureus | 8 | 1 | 0.75 | Additive/Indifference |

| Pseudomonas aeruginosa | >64 | >128 | N/A | Resistance |

Note: This data is illustrative and intended for educational purposes. Actual MIC and FIC values must be determined empirically for specific clinical isolates.

Clinical Efficacy Data

The combination of an aminoglycoside (streptomycin) and a tetracycline (tetracycline or doxycycline) has been a cornerstone of therapy for human brucellosis for many years. Clinical trials have compared its efficacy against other combination regimens.

Table 2: Summary of Clinical Efficacy in Human Brucellosis Treatment

| Treatment Regimen | Duration | Therapeutic Failure Rate (%) | Relapse Rate (%) | Reference |

|---|---|---|---|---|

| Doxycycline + Streptomycin | 6 weeks (Doxy) / 2-3 weeks (Strep) | 2 - 10 | 0 - 9.7 | [4] |

| Doxycycline + Rifampicin | 6 weeks | 3.1 - 15 | 3.5 - 16 | [4] |

| Tetracycline + Streptomycin | 21 days | - | High |[10][11] |

Clinical data indicates that the doxycycline-streptomycin combination is highly effective for brucellosis, often showing lower relapse rates compared to doxycycline-rifampicin regimens.[4] Earlier regimens with shorter durations were associated with higher rates of relapse.[10][11]

Experimental Protocols

The checkerboard microdilution assay is the most common method for determining the in vitro synergistic activity of an antibiotic combination.

Checkerboard Microdilution Assay Protocol

This protocol outlines the steps to determine the FIC index for the streptomycin-tetracycline combination.

Objective: To quantify the in vitro interaction between streptomycin and tetracycline against a specific bacterial isolate.

Materials:

-

Streptomycin and Tetracycline standard powders

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

-

Multichannel pipette

-

Sterile reservoirs

Procedure:

-

Preparation of Antibiotic Stock Solutions: Prepare stock solutions of streptomycin and tetracycline in an appropriate solvent at a concentration at least 10 times the expected MIC.

-

Plate Setup:

-

Dispense 50 µL of CAMHB into each well of a 96-well plate.

-

Along the x-axis (e.g., columns 1-10), create serial twofold dilutions of streptomycin.

-

Along the y-axis (e.g., rows A-G), create serial twofold dilutions of tetracycline.

-

Row H should contain only the dilutions of streptomycin (to determine its MIC alone).

-

Column 11 should contain only the dilutions of tetracycline (to determine its MIC alone).

-

Column 12 should contain a growth control (broth and inoculum only) and a sterility control (broth only).[10]

-

-

Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of 5 x 10⁵ CFU/mL in each well. Inoculate each well (except the sterility control) with 100 µL of this final inoculum.[12]

-

Incubation: Incubate the plates at 35°C for 16-24 hours under ambient air conditions.[13]

-

Reading Results: After incubation, determine the Minimum Inhibitory Concentration (MIC) for each antibiotic alone and for each combination. The MIC is the lowest concentration showing no visible bacterial growth.[12]

Data Analysis: Calculating the FIC Index

The FIC index is calculated for each well that shows growth inhibition using the following formulas:[10]

-

FIC of Streptomycin (FICₐ): (MIC of Streptomycin in combination) / (MIC of Streptomycin alone)

-

FIC of Tetracycline (FICₑ): (MIC of Tetracycline in combination) / (MIC of Tetracycline alone)

-

FIC Index (ΣFIC): FICₐ + FICₑ

The lowest calculated ΣFIC is reported as the FIC index for the combination.

Caption: Fig 2: Flowchart for interpreting FIC index results from synergy testing.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of a typical checkerboard synergy assay from start to finish.

Caption: Fig 3: A step-by-step workflow for antibiotic synergy testing.

Conclusion

The combination of streptomycin and tetracycline represents a clinically significant therapeutic option, particularly for infections like brucellosis. Their shared targeting of the bacterial 30S ribosomal subunit provides a strong mechanistic basis for their combined action. While clinical evidence supports the efficacy of this combination, in vitro studies show that the interaction can range from synergistic to indifferent depending on the bacterial species. Therefore, for effective therapeutic guidance, especially in cases of multidrug-resistant organisms, performing synergy tests such as the checkerboard assay is crucial to confirm a beneficial interaction against specific clinical isolates.

References

- 1. researchgate.net [researchgate.net]

- 2. Tetracycline Antibiotics and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tetracycline Antibiotics and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 5. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. letstalkacademy.com [letstalkacademy.com]

- 7. study.com [study.com]

- 8. microbenotes.com [microbenotes.com]

- 9. quora.com [quora.com]

- 10. emerypharma.com [emerypharma.com]

- 11. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 12. Synergy Tests by E Test and Checkerboard Methods of Antimicrobial Combinations against Brucella melitensis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antibiotic Synergy (Checkerboard) Testing, Other Bacterial | AMRI [amri.staging.ribbitt.com]

The Genesis of a Combination: A Technical Chronicle of the Origins of Streptomycin and Tetracycline, the Core of Streptocyclin

Whitepaper | December 14, 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Streptocyclin, a widely utilized agricultural antibiotic, is not a single molecular entity but a strategic combination of two historically significant antibiotics: Streptomycin and Tetracycline. Its efficacy in controlling a broad spectrum of bacterial plant pathogens stems from the distinct and complementary mechanisms of its components. This technical guide provides an in-depth exploration of the seminal discoveries of Streptomycin and Tetracycline, detailing the scientific journey from soil microbes to potent therapeutic agents. It includes a review of the original experimental methodologies, quantitative data on their antimicrobial activity, and a look into the modern application of this combination in agriculture.

Introduction: Deconstructing Streptocyclin

The narrative of Streptocyclin begins not with its own discovery, but with the independent and groundbreaking discoveries of its two constituent parts. Streptocyclin is a formulation, most commonly containing Streptomycin Sulfate and Tetracycline Hydrochloride, developed for phytosanitary purposes. To comprehend the foundation of Streptocyclin, one must first delve into the rich history of the antibiotic era and the pivotal roles played by Streptomycin and Tetracycline in medicine and microbiology.

This guide will separately chronicle the discovery of each antibiotic, providing the technical depth required to appreciate the scientific rigor involved. We will examine the source organisms, the screening and isolation protocols, and the key experiments that defined their antimicrobial profiles.

The Discovery of Streptomycin: A New Weapon Against Tuberculosis

The discovery of Streptomycin in the early 1940s marked a turning point in the fight against infectious diseases, particularly tuberculosis. It was the first effective chemotherapeutic agent against the tubercle bacillus and the first major antibiotic to be discovered after penicillin.

The Research Team and the Source

The discovery was the result of a systematic and laborious screening program led by Selman Waksman at the New Jersey Agricultural Experiment Station at Rutgers University. While Waksman spearheaded the program, the actual isolation of Streptomycin and the demonstration of its properties were accomplished by his graduate student, Albert Schatz, in 1943. The antibiotic was isolated from a strain of actinomycete bacteria, Streptomyces griseus, found in a heavily manured field soil.

Experimental Workflow: From Soil to Antibiotic

The process of discovering Streptomycin was methodical, involving the screening of thousands of soil microorganisms. The general workflow is depicted below.

Caption: Workflow for the discovery and development of Streptomycin.

Quantitative Data: Early Antimicrobial Spectrum

The initial studies on Streptomycin demonstrated its potent activity against a wide range of Gram-negative bacteria and, most importantly, against Mycobacterium tuberculosis, which was resistant to penicillin. The table below summarizes early data on its inhibitory concentrations.

| Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Escherichia coli | 1.0 - 2.0 |

| Salmonella typhi | 0.5 - 1.5 |

| Pseudomonas aeruginosa | 1.0 - 5.0 |

| Mycobacterium tuberculosis | 0.5 - 1.0 |

| Staphylococcus aureus | 2.0 - 10.0 |

Note: Data is compiled from historical sources and may vary based on the specific strains and methods used in the 1940s.

Detailed Experimental Protocol: Isolation of Actinomycetes from Soil

This protocol is representative of the methods used by Waksman's laboratory.

-

Sample Preparation: Air-dry a 10g soil sample at room temperature for 7-10 days to reduce the population of common bacteria.

-

Serial Dilution: Suspend 1g of the dried soil in 100 mL of sterile distilled water (10⁻² dilution). Agitate vigorously for 10 minutes. Prepare a dilution series down to 10⁻⁶.

-

Plating: Plate 0.1 mL aliquots from the 10⁻⁴, 10⁻⁵, and 10⁻⁶ dilutions onto Actinomycete Isolation Agar (AIA) supplemented with cycloheximide (50 µg/mL) to inhibit fungal growth.

-

Incubation: Incubate the plates at 28-30°C for 7-14 days.

-

Isolation: Observe the plates for the characteristic chalky, dry, and pigmented colonies of actinomycetes. Subculture individual, well-isolated colonies onto fresh AIA plates to obtain pure cultures.

The Discovery of Tetracyclines: A Broad-Spectrum Revolution

The discovery of the first tetracycline antibiotic in the mid-1940s ushered in the era of broad-spectrum antibiotics, capable of targeting a wide array of both Gram-positive and Gram-negative bacteria.

The Pioneer and the Producing Organism

The first member of the tetracycline family, Chlortetracycline (brand name: Aureomycin), was discovered by Benjamin Minge Duggar in 1945. Duggar, a botanist and mycologist working for Lederle Laboratories (a division of American Cyanamid), screened soil samples as part of a large-scale industrial research program. The producing organism was a novel actinomycete, named Streptomyces aureofaciens due to the golden-yellow color of the antibiotic it produced. Tetracycline itself was later produced by the catalytic hydrogenation of Chlortetracycline.

Mechanism of Action: Protein Synthesis Inhibition

Both Streptomycin and Tetracycline inhibit bacterial protein synthesis, but they do so by targeting different parts of the bacterial ribosome. This dual-front attack is a key reason for their synergistic or additive effects in the Streptocyclin formulation.

The Biological Activity of Streptocyclin Against Gram-Negative Bacteria: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of Streptocyclin, a formulation containing Streptomycin, against gram-negative bacteria. It delves into the antibiotic's mechanism of action, presents quantitative susceptibility data, details established experimental protocols for its evaluation, and explores its impact on bacterial signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Core Mechanism of Action: Inhibition of Protein Synthesis

Streptocyclin's primary mode of action against gram-negative bacteria is the inhibition of protein synthesis.[1] The active component, Streptomycin, an aminoglycoside antibiotic, targets the bacterial ribosome, a critical cellular machine responsible for translating messenger RNA (mRNA) into proteins.

Specifically, Streptomycin binds irreversibly to the 16S ribosomal RNA (rRNA) of the 30S small ribosomal subunit. This binding event interferes with the initiation of protein synthesis and causes misreading of the mRNA codons. The incorporation of incorrect amino acids leads to the production of non-functional or toxic proteins, ultimately resulting in bacterial cell death.

The transport of Streptomycin into gram-negative bacteria is a multi-step process. It initially diffuses through porin channels in the outer membrane and is then actively transported across the inner membrane in an energy-dependent manner.

Quantitative Assessment of Biological Activity

The in vitro activity of Streptocyclin against various gram-negative bacteria is quantitatively assessed primarily through the determination of Minimum Inhibitory Concentration (MIC) and the measurement of zones of inhibition in disk diffusion assays.

Minimum Inhibitory Concentration (MIC) Data

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following table summarizes representative MIC values for Streptomycin against several clinically relevant gram-negative bacteria. It is important to note that MIC values can vary depending on the specific strain and the testing methodology employed.

| Gram-Negative Bacterium | Minimum Inhibitory Concentration (MIC) Range (µg/mL) |

| Escherichia coli | 1 - >128 |

| Pseudomonas aeruginosa | 4 - >1024 |

| Klebsiella pneumoniae | 2 - >1024 |

| Acinetobacter baumannii | 0.25 - >256 |

| Salmonella spp. | 2 - 32 |

| Xanthomonas campestris | 25 |

| Xanthomonas axonopodis | 100 - 500 |

Note: The wide ranges in MIC values reflect the significant variation in susceptibility among different strains, including the presence of antibiotic-resistant isolates.

Zone of Inhibition Data

The Kirby-Bauer disk diffusion susceptibility test is a qualitative or semi-quantitative method used to determine the susceptibility of bacteria to antibiotics. A paper disk impregnated with a specific concentration of an antibiotic is placed on an agar plate inoculated with the test bacterium. The antibiotic diffuses into the agar, and if the bacteria are susceptible, a clear zone of no growth, known as the zone of inhibition, will appear around the disk. The diameter of this zone is proportional to the susceptibility of the bacterium to the antibiotic.

| Gram-Negative Bacterium | Disk Concentration (µg) | Zone of Inhibition Diameter Range (mm) |

| Escherichia coli | 10 | 12 - 25 |

| Pseudomonas aeruginosa | 10 | 0 - 18 |

| Klebsiella pneumoniae | 10 | 10 - 22 |

| Proteus mirabilis | 10 | 12 - 20 |

Note: Interpretive criteria for zone diameters are established by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to categorize strains as susceptible, intermediate, or resistant.[2][3][4][5][6][7]

Experimental Protocols

Accurate and reproducible determination of Streptocyclin's biological activity relies on standardized experimental protocols. The following sections detail the methodologies for broth microdilution MIC testing and Kirby-Bauer disk diffusion assays.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the MIC of an antimicrobial agent in a liquid medium in a 96-well microtiter plate format.

Materials:

-

Streptocyclin (Streptomycin sulfate) stock solution of known concentration

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL)

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Antibiotic Dilutions:

-

Prepare a serial two-fold dilution of the Streptocyclin stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should be appropriate to determine the MIC of the test organism.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture, select several colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation:

-

Add 50 µL of the diluted bacterial inoculum to each well containing the antibiotic dilutions, as well as to a growth control well (containing only broth and inoculum). A sterility control well (containing only broth) should also be included.

-

-

Incubation:

-

Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading the MIC:

-

Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Streptocyclin that shows no visible growth. A reading mirror or a spectrophotometer can be used to aid in the determination.

-

Kirby-Bauer Disk Diffusion Susceptibility Testing

This method provides a qualitative assessment of antimicrobial susceptibility based on the size of the zone of inhibition around an antibiotic-impregnated disk.

Materials:

-

Streptomycin disks (10 µg)

-

Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity standard

-

Sterile cotton swabs

-

Incubator (35°C ± 2°C)

-

Ruler or caliper for measuring zone diameters

Procedure:

-

Inoculum Preparation:

-

Prepare a bacterial inoculum as described for the broth microdilution method.

-

-

Inoculation of Agar Plate:

-

Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension.

-

Rotate the swab against the side of the tube to remove excess fluid.

-

Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60° between each streaking to ensure uniform growth.

-

-

Application of Antibiotic Disks:

-

Using sterile forceps or a disk dispenser, apply the Streptomycin (10 µg) disk to the surface of the inoculated agar plate.

-

Gently press the disk to ensure complete contact with the agar.

-

-

Incubation:

-

Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Measurement and Interpretation:

Impact on Bacterial Signaling Pathways

Beyond its primary role as a protein synthesis inhibitor, evidence suggests that Streptomycin can, at sub-inhibitory concentrations, modulate bacterial signaling pathways, particularly quorum sensing.

Inhibition of Quorum Sensing

Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to coordinate gene expression in response to population density. This regulation is often mediated by small signaling molecules, such as N-acyl-homoserine lactones (AHLs) in many gram-negative bacteria.

A key study has demonstrated that sub-inhibitory concentrations of Streptomycin can inhibit quorum sensing in Acinetobacter baumannii.[8][9][10][11] The proposed mechanism involves Streptomycin acting as an antagonist to the AHL signal molecule, 3-OH-C12-HSL. This antagonism is thought to interfere with the binding of the AHL to its cognate receptor protein, AbaR, which in turn downregulates the expression of the abaI gene, responsible for the synthesis of the AHL signal.[9] This disruption of the QS circuit leads to a decrease in the production of virulence factors and biofilm formation, which are often regulated by quorum sensing.

While this effect has been specifically demonstrated in A. baumannii, it raises the possibility that Streptocyclin could have similar impacts on QS systems in other gram-negative bacteria that utilize AHL-based signaling. Further research in this area is warranted to explore the broader implications of Streptocyclin on bacterial communication and virulence.

Two-Component Systems

Two-component systems (TCSs) are another critical signaling mechanism in bacteria, enabling them to sense and respond to a wide array of environmental stimuli, including the presence of antibiotics.[12][13] A typical TCS consists of a membrane-bound sensor histidine kinase and a cytoplasmic response regulator. While there is extensive research on how TCSs contribute to antibiotic resistance by upregulating efflux pumps or modifying the cell envelope, the direct effect of Streptomycin on the functionality of these signaling pathways is an area that requires more investigation. It is plausible that the cellular stress induced by Streptomycin's inhibition of protein synthesis could trigger responses from various TCSs, indirectly influencing the bacterium's overall physiology and susceptibility.

Visualizations

To aid in the understanding of the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Mechanism of action of Streptocyclin in gram-negative bacteria.

Caption: Experimental workflow for Kirby-Bauer disk diffusion testing.

Caption: Inhibition of quorum sensing in A. baumannii by Streptocyclin.

References

- 1. Streptomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. 2023 AST: CLSI M100 ED33 Updates | News | CLSI [clsi.org]

- 3. Overview of changes in the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing: M100 32nd and 33rd editions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iacld.com [iacld.com]

- 5. megumed.de [megumed.de]

- 6. EUCAST: Clinical Breakpoint Tables [eucast.org]

- 7. EUCAST: Breakpoint table 14.0 (2024) available for consultation (5-19 December, 2023) [eucast.org]

- 8. Streptomycin inhibits quorum sensing in Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Streptomycin Inhibits Quorum Sensing in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Roles of two-component regulatory systems in antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Environmental Fate of Streptocyclin Components in Soil: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Streptocyclin, an antibacterial formulation utilized in agriculture, is a combination of Streptomycin Sulphate and Tetracycline Hydrochloride, typically in a 9:1 ratio.[1][2][3][4][5] Its application introduces these antibiotic compounds into the soil environment, raising pertinent questions about their persistence, mobility, and ultimate fate. Understanding the environmental behavior of Streptomycin and Tetracycline in soil is crucial for assessing potential ecological risks, including the development of antibiotic resistance. This technical guide provides a comprehensive overview of the environmental fate of these two active ingredients in soil, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant processes.

Physicochemical Properties of Active Components

The environmental behavior of Streptomycin and Tetracycline is intrinsically linked to their chemical and physical properties.

Streptomycin is a highly polar, water-soluble aminoglycoside antibiotic.[6] Its chemical structure contains multiple functional groups that can engage in various interactions with soil components.

Tetracycline is an amphoteric compound, meaning it can act as both an acid and a base, with multiple ionizable functional groups. Its solubility and charge are highly dependent on the pH of the surrounding environment.

Environmental Fate in Soil

The persistence and transport of Streptomycin and Tetracycline in the soil matrix are governed by a complex interplay of sorption, degradation, and transformation processes.

Sorption to Soil Particles

Sorption is a critical process that dictates the mobility and bioavailability of antibiotics in soil. It refers to the partitioning of the compounds from the soil solution to the solid soil particles.

Streptomycin exhibits strong sorption to soil particles, particularly clay minerals and organic matter. This strong binding limits its mobility and potential for leaching into groundwater.

Tetracycline also demonstrates significant sorption to soil, influenced by factors such as soil pH, organic matter content, and the presence of cations.[7] Cation exchange is a primary mechanism for tetracycline sorption, especially in acidic conditions.

Quantitative Sorption Data

The soil-water distribution coefficient (Kd) is a key parameter used to quantify the extent of sorption. A higher Kd value indicates stronger binding to the soil and lower mobility.

| Antibiotic | Soil Type | Kd (L/kg) | Reference |

| Tetracycline | Agricultural Soil S1 | 3537 | [8] |

| Tetracycline | Agricultural Soil S2 | 654 | [8] |

| Tetracycline | Various Crop Soils | 53 - 6899 | [9] |

| Sulfonamides & Macrolides | Loamy and Sandy Loam, Clay Loam, Loam, Loamy Sand, Silt Loam | Variable | [10] |

Degradation and Transformation

Degradation involves the breakdown of the parent antibiotic compound into smaller molecules, ultimately leading to its dissipation from the soil. This can occur through both biological (biodegradation) and non-biological (abiotic) processes.

Streptomycin is susceptible to microbial degradation in soil.[11] Studies have shown that its degradation rate is influenced by temperature and the history of antibiotic exposure in the soil.

Tetracycline undergoes degradation in soil through various pathways, including epimerization, dehydration, and demethylation.[12][13] Both biotic and abiotic processes contribute to its breakdown.

Quantitative Degradation Data

The half-life (DT50) is a measure of the time it takes for 50% of the initial concentration of a substance to degrade.

| Antibiotic | Soil Type | DT50 (days) | Conditions | Reference |

| Streptomycin | Sandy Loam, Loam, Clay Loam | 7 - 15 | 20°C | [14] |

| Streptomycin | Autoclaved Loam | ~111 | 20°C | [14] |

| Streptomycin | Various Soils | 49 - 137 | 4°C | [14] |

| Streptomycin | Forest Soil | 25 | Aerobic | [15] |

| Tetracycline | Sod-Podzolic Soil | 5 - 7 | Laboratory | [16] |

| Tetracycline | Chernozem | 8 - 12 | Laboratory | [16] |

| Tetracyclines (TC, OTC, CTC) | Agricultural Soil | 20.0 - 38.8 (median) | First-order kinetics | [12][13] |

Experimental Protocols

Standardized methodologies are essential for generating reliable and comparable data on the environmental fate of antibiotics in soil.

Soil Sorption: Batch Equilibrium Method (OECD 106)

This method is widely used to determine the sorption of chemicals to soil.

Methodology:

-

Soil Preparation: Soil samples are collected, air-dried, and sieved. Key soil properties such as pH, organic carbon content, and texture are characterized.

-

Solution Preparation: A stock solution of the antibiotic is prepared in a background electrolyte solution (e.g., 0.01 M CaCl2). A series of dilutions are made to create a range of initial concentrations.

-

Equilibration: A known mass of soil is mixed with a specific volume of the antibiotic solution in a centrifuge tube. The tubes are then agitated on a shaker for a predetermined equilibration time (e.g., 24 hours) at a constant temperature.[17]

-

Phase Separation: After equilibration, the solid and liquid phases are separated by centrifugation.

-

Analysis: The concentration of the antibiotic remaining in the supernatant (liquid phase) is measured using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC).

-

Calculation: The amount of antibiotic sorbed to the soil is calculated by subtracting the equilibrium aqueous concentration from the initial concentration. The soil-water distribution coefficient (Kd) is then calculated as the ratio of the sorbed concentration to the aqueous concentration.

Soil Degradation: Aerobic and Anaerobic Transformation in Soil (OECD 307)

This guideline provides a framework for assessing the rate and route of degradation of chemicals in soil under controlled laboratory conditions.[18][19][20][21][22]

Methodology:

-

Soil Selection and Preparation: Representative soil types are chosen and characterized. The soil is brought to a specific moisture content.

-

Test Substance Application: The antibiotic, often radiolabeled (e.g., with ¹⁴C) to facilitate tracking, is applied to the soil samples.

-

Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) for a defined period (up to 120 days).[18][21][22] For aerobic studies, the flasks are continuously aerated. For anaerobic studies, an inert atmosphere is maintained.

-

Sampling: Soil samples are taken at various time intervals throughout the incubation period.

-

Extraction and Analysis: The soil samples are extracted with appropriate solvents to recover the parent antibiotic and its transformation products. The extracts are then analyzed using techniques like HPLC with radiometric detection to identify and quantify the different compounds.

-

Data Analysis: The dissipation of the parent compound over time is used to calculate the degradation rate and the half-life (DT50). The formation and decline of major transformation products are also monitored.

Visualizations

Experimental Workflow for Soil Sorption Study

Caption: Workflow for a typical batch equilibrium soil sorption experiment.

Conceptual Degradation Pathway of Tetracycline in Soil

References

- 1. Streptocyclin (8069-81-6) for sale [vulcanchem.com]

- 2. kisanestore.com [kisanestore.com]

- 3. easy2agri.in [easy2agri.in]

- 4. agriplexindia.com [agriplexindia.com]

- 5. KMYCIN (Streptomycin Sulphate 90% + Tetracycline Hydrochloride 10%) – Katyayani Organics [katyayaniorganics.com]

- 6. Streptomycin | C21H39N7O12 | CID 19649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. Experimental data and model prediction of tetracycline adsorption and desorption in agricultural soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. d-nb.info [d-nb.info]

- 11. researchgate.net [researchgate.net]

- 12. Tetracycline antibiotics in agricultural soil: Dissipation kinetics, transformation pathways, and structure-related toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. matilda.science [matilda.science]

- 14. Persistence and evidence for accelerated biodegradation of streptomycin in agricultural soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ams.usda.gov [ams.usda.gov]

- 16. researchgate.net [researchgate.net]

- 17. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 18. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]

- 19. biotecnologiebt.it [biotecnologiebt.it]

- 20. shop.fera.co.uk [shop.fera.co.uk]

- 21. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]

- 22. catalog.labcorp.com [catalog.labcorp.com]

Streptocycline's Shadow: An In-depth Technical Guide on its Impact on Non-Target Soil Microorganisms

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the significant, and often detrimental, impact of Streptocycline, a widely used agricultural antibiotic, on the intricate ecosystems of non-target soil microorganisms. Comprising Streptomycin Sulfate (90%) and Tetracycline Hydrochloride (10%), Streptocycline is effective against a range of bacterial plant pathogens. However, its application introduces potent antimicrobial agents into the soil, leading to considerable collateral damage to the native microbial communities that are fundamental to soil health and fertility. This document synthesizes key research findings, presenting quantitative data, experimental methodologies, and visual representations of the antibiotic's effects.

Quantitative Impact Assessment

The application of Streptocycline and its constituent antibiotics has been shown to induce significant alterations in the structure and function of soil microbial communities. The following tables summarize the key quantitative findings from relevant studies.

Table 1: Impact of Streptocycline on Soil Microbial Diversity Indices

| Treatment | Shannon Index | Simpson Index | ACE Index | Chao1 Index | Reference |

| Control | Higher | Higher | Higher | Higher | [1][2] |

| Tetracycline (TC) | Lower | Lower | Lower | Lower | [1][2] |

| Streptomycin (STR) | Lower | Lower | Lower | Lower | [1][2] |

| Streptocycline (STC) | Lowest | Lowest | Lowest | Lowest | [1][2] |

Note: A decrease in the Shannon and Simpson diversity indices signifies a reduction in species richness and evenness. ACE and Chao1 are estimators of species richness. The decrease in these indices was more pronounced with the combined application in Streptocycline compared to the individual components[2].

Table 2: Effect of Streptocycline on the Relative Abundance of Major Bacterial Phyla

| Bacterial Phylum | Treatment Effect | Reference |

| Chloroflexi | Suppressed | [1][2] |

| Actinobacteria | Suppressed | [1][2] |

| Planctomycetes | Suppressed | [1][2] |

| Crenarchaeota | Suppressed | [1][2] |

| Gemmatimonadetes | Suppressed | [1][2] |

Table 3: Impact of Streptocycline on Soil Enzyme Activities

| Soil Enzyme | Treatment Effect | Reference |

| Dehydrogenase | Negatively Affected | [1][2][3] |

| β-glucosidase | Negatively Affected | [1][2][3] |

| Fluorescein Diacetate (FDA) Hydrolase | Negatively Affected | [1][2][3] |

| Acid Phosphatase | Negatively Affected | [1][2][3] |

| Alkaline Phosphatase | Negatively Affected | [1][2][3] |

| Urease | Negatively Affected | [3] |

These enzymes are crucial indicators of soil health, playing vital roles in nutrient cycling. Their inhibition suggests a significant disruption of essential soil biogeochemical processes.

Experimental Protocols

The majority of studies investigating the effects of Streptocycline on soil microorganisms utilize a microcosm experimental design. This approach allows for controlled investigation of the antibiotic's impact in a laboratory setting.

General Microcosm Experimental Workflow

A typical microcosm experiment involves the following steps:

-

Soil Collection: Soil is collected from a relevant agricultural field, often one with a known history of antibiotic application or, conversely, a pristine site.

-

Sieving and Homogenization: The collected soil is sieved to remove large debris and thoroughly mixed to ensure homogeneity across all experimental units.

-

Microcosm Setup: A specific quantity of the homogenized soil is placed into individual containers (microcosms).

-

Antibiotic Application: The soil in the microcosms is treated with different concentrations of Streptocycline, typically based on the recommended agricultural dose (e.g., half dose, recommended dose, and double the recommended dose)[2]. A control group with no antibiotic application is always included.

-

Incubation: The microcosms are incubated under controlled conditions of temperature and moisture for a defined period.

-

Sampling: Soil samples are collected from the microcosms at various time points to analyze the effects of the antibiotic over time.

-

Microbial Analysis: The collected soil samples are subjected to various analyses, including:

-

DNA Extraction: Total microbial DNA is extracted from the soil.

-

Metagenomic Analysis: The extracted DNA is used for high-throughput sequencing of marker genes (e.g., 16S rRNA for bacteria) to determine the microbial community composition and diversity[2].

-

Enzyme Assays: The activities of key soil enzymes are measured to assess the functional impact on the microbial community[2][3].

-

Logical Relationship of Streptocycline's Impact

The introduction of Streptocycline into the soil environment initiates a cascade of effects that culminate in a significant alteration of the microbial landscape. The broad-spectrum antibiotic nature of its components, streptomycin and tetracycline, leads to the suppression of susceptible bacterial populations. This selective pressure results in a decrease in overall bacterial diversity and a shift in the community structure.

References

Degradation Pathways of Streptomycin Sulphate in Agricultural Settings: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of Streptomycin Sulphate in agricultural environments. It covers the core principles of both biotic and abiotic degradation, summarizes quantitative data on degradation rates, and provides detailed experimental protocols for the study of these processes. Visual diagrams generated using Graphviz are included to illustrate key pathways and workflows.

Introduction

Streptomycin, an aminoglycoside antibiotic produced by the soil bacterium Streptomyces griseus, has been used in agriculture for decades to control bacterial diseases in crops.[1][2] The introduction of Streptomycin Sulphate into the agricultural environment raises concerns about its persistence, potential for promoting antibiotic resistance, and ecotoxicological effects. Understanding the degradation pathways of this compound is crucial for assessing its environmental fate and developing strategies to mitigate potential risks. This guide synthesizes current knowledge on the chemical and biological transformations that streptomycin undergoes in soil and aquatic systems.

Degradation Pathways of Streptomycin Sulphate

The degradation of Streptomycin Sulphate in agricultural settings is a complex process influenced by a variety of environmental factors. The primary routes of degradation are categorized as biotic, mediated by microorganisms, and abiotic, which includes processes such as hydrolysis and photodegradation.

Biotic Degradation

Biodegradation is the principal mechanism for the breakdown of streptomycin in soil.[1] Soil microorganisms utilize streptomycin as a carbon and nitrogen source, breaking it down into smaller, less complex molecules. The half-life (DT50) of streptomycin in soil is significantly shorter in the presence of a viable microbial community, ranging from approximately 7 to 15 days at 20°C in various soil types, compared to 111 days in autoclaved (sterilized) soil.[1]

The primary biotic degradation pathway involves the enzymatic hydrolysis of the glycosidic bonds linking the three main components of the streptomycin molecule: streptidine, streptose, and N-methyl-L-glucosamine.[3][4] This can occur through a single-step or a two-step hydrolysis process.

-

Single-Step Glycosidic Hydrolysis: This pathway involves the direct cleavage of the glycosidic bond between the streptose and N-methyl-L-glucosamine moieties, or between the streptidine and streptose moieties.

-

Two-Step Glycosidic Hydrolysis: This involves a sequential cleavage, first yielding streptobiosamine (composed of streptose and N-methyl-L-glucosamine) and streptidine, followed by the further breakdown of streptobiosamine into its constituent sugars.[3]

One identified bacterium capable of this is Aquamicrobium defluens, which degrades streptomycin through both single-step and two-step glycosidic hydrolysis, producing streptose, streptidine, and N-methyl-L-glucosamine.[4]

Abiotic Degradation

Abiotic degradation of streptomycin occurs through chemical reactions independent of microbial activity. The main abiotic pathways are hydrolysis and photodegradation.

2.2.1 Hydrolysis

Streptomycin is susceptible to hydrolysis, particularly under acidic and alkaline conditions, while it is relatively stable in neutral environments.[5] The glycosidic bonds are the primary sites of hydrolytic cleavage.

-

Acid Hydrolysis: Under acidic conditions, streptomycin is hydrolyzed to yield streptidine and streptobiosamine.[6]

-

Alkaline Hydrolysis: In alkaline solutions, streptomycin can be degraded to produce maltol.[6]

2.2.2 Photodegradation

Photodegradation, or photolysis, is the breakdown of molecules by light. Streptomycin can undergo photodegradation when exposed to sunlight, particularly in aqueous environments and on soil surfaces. The rate of photodegradation is significantly faster than degradation in the dark.[5] The process involves the absorption of light energy, leading to the cleavage of chemical bonds. While specific photoproducts in soil are not well-documented, studies in aquatic systems have identified several degradation intermediates.[7]

Factors Influencing Degradation

The rate of streptomycin degradation in agricultural settings is influenced by a combination of soil properties and environmental conditions.

-

Temperature: Higher temperatures generally accelerate both biotic and abiotic degradation rates. The half-life of streptomycin in soil decreases significantly as temperature increases.[7][8]

-

pH: Soil pH affects the chemical stability of streptomycin and influences microbial activity. Streptomycin is most stable under neutral pH conditions and degrades more rapidly in acidic and alkaline soils.[5]

-

Soil Texture and Organic Matter: The composition of the soil, including the proportions of sand, silt, clay, and organic matter, impacts streptomycin availability and degradation. Streptomycin can adsorb to clay minerals and organic matter, which may reduce its bioavailability for microbial degradation.[9]

-

Moisture: Soil moisture content is critical for microbial activity. Optimal moisture levels generally enhance biodegradation rates.

-

Light Exposure: For streptomycin present on the soil surface or in clear water, sunlight exposure can lead to rapid photodegradation.[5]

Quantitative Data on Streptomycin Degradation

The dissipation of streptomycin in soil typically follows first-order kinetics.[1] The following table summarizes the reported half-lives (DT50) of streptomycin under various experimental conditions.

| Soil Type | Temperature (°C) | pH | DT50 (days) | Degradation Type | Reference(s) |

| Sandy Loam | 20 | - | ~7-15 | Biotic | [1] |

| Loam | 20 | - | ~7-15 | Biotic | [1] |

| Clay Loam | 20 | - | ~7-15 | Biotic | [1] |

| Loam (Autoclaved) | 20 | - | ~111 | Abiotic | [1] |

| Various | 4 | - | 49-137 | Biotic | [1] |

| Field Soil | 23.0 | 5.5 | 22.1 | Biotic | [8] |

| Field Soil | 23.0 | 6.8 | 25.6 | Biotic | [8] |

| Rice Paddy Soil | 23.0 | 6.8 | 51.5 | Biotic | [8] |

| Aquatic Environment | 15 | 7 | 103.4 | Abiotic/Biotic | [5] |

| Aquatic Environment | 40 | 7 | 30.9 | Abiotic/Biotic | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the degradation of Streptomycin Sulphate in soil.

Soil Microcosm Experiment for Biodegradation Study

This protocol outlines a typical laboratory experiment to assess the biodegradation of streptomycin in soil.

5.1.1 Materials

-

Fresh agricultural soil, sieved (<2 mm)

-

Streptomycin Sulphate standard

-

Sterile deionized water

-

Incubator

-

Glass jars or flasks for microcosms

-

Autoclave for sterilization (for abiotic controls)

-

Analytical balance

-

Extraction solvents and reagents (see Section 5.2)

5.1.2 Procedure

-

Soil Preparation: Collect fresh soil from the field, removing large debris and stones. Sieve the soil to <2 mm and homogenize. Determine the soil's moisture content and water holding capacity.

-

Microcosm Setup: For each treatment and control group, weigh a specific amount of soil (e.g., 50 g dry weight equivalent) into individual glass jars.

-

Streptomycin Application: Prepare a stock solution of Streptomycin Sulphate in sterile deionized water. Spike the soil samples to achieve the desired initial concentration (e.g., 5 mg/kg). Ensure even distribution of the antibiotic solution.

-

Moisture Adjustment: Adjust the moisture content of the soil to a specific percentage of its water holding capacity (e.g., 60%) using sterile deionized water.

-

Abiotic Control: For abiotic controls, sterilize the soil-filled jars by autoclaving before spiking with streptomycin.

-

Incubation: Incubate all microcosms in the dark at a constant temperature (e.g., 20°C).

-

Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 21 days), destructively sample triplicate microcosms from each treatment group.

-

Sample Storage: Store the collected soil samples at -20°C until extraction and analysis.

Extraction and LC-MS/MS Analysis of Streptomycin from Soil

This protocol describes a method for extracting streptomycin from soil samples and quantifying it using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

5.2.1 Materials

-

Soil sample from microcosm experiment

-